molecular formula C24H31Cl2N3O4 B470826 N-(tert-butyl)-2-(2-chloro-4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-6-methoxyphenoxy)acetamide CAS No. 723751-85-7

N-(tert-butyl)-2-(2-chloro-4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-6-methoxyphenoxy)acetamide

Cat. No.: B470826
CAS No.: 723751-85-7
M. Wt: 496.4g/mol
InChI Key: IDNVTXZZIWLAEH-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(2-chloro-4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-6-methoxyphenoxy)acetamide: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butyl group, chloro-substituted aniline, morpholine, and methoxyphenoxy moieties, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-2-(2-chloro-4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-6-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Aniline Derivative: The initial step involves the chlorination of aniline to produce 3-chloro-4-(4-morpholinyl)aniline.

    Methoxylation: The next step is the methoxylation of phenol to obtain 6-methoxyphenol.

    Coupling Reaction: The 3-chloro-4-(4-morpholinyl)aniline is then coupled with 6-methoxyphenol under specific conditions to form the intermediate compound.

    Acylation: The final step involves the acylation of the intermediate with tert-butyl acetic acid to produce the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholine moieties.

    Reduction: Reduction reactions can occur at the chloro-substituted aniline group.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include quinones or N-oxides.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include substituted anilines or phenols.

Scientific Research Applications

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in drug discovery and development.
  • May serve as a probe in biochemical assays.

Medicine:

  • Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-(2-chloro-4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-6-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or interference with signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

  • N-(tert-butyl)-2-(2-chloro-4-{[3-chloro-4-(4-piperidinyl)anilino]methyl}-6-methoxyphenoxy)acetamide
  • N-(tert-butyl)-2-(2-chloro-4-{[3-chloro-4-(4-pyrrolidinyl)anilino]methyl}-6-methoxyphenoxy)acetamide

Comparison:

  • Structural Differences: The primary difference lies in the substitution of the morpholine ring with other cyclic amines like piperidine or pyrrolidine.
  • Unique Properties: The presence of the morpholine ring in N-(tert-butyl)-2-(2-chloro-4-{[3-chloro-4-(4-morpholinyl)anilino]methyl}-6-methoxyphenoxy)acetamide may confer unique solubility and binding properties compared to its analogs.
  • Applications: While similar compounds may share some applications, the specific structure of this compound may make it more suitable for certain biological or industrial applications.

Properties

CAS No.

723751-85-7

Molecular Formula

C24H31Cl2N3O4

Molecular Weight

496.4g/mol

IUPAC Name

N-tert-butyl-2-[2-chloro-4-[(3-chloro-4-morpholin-4-ylanilino)methyl]-6-methoxyphenoxy]acetamide

InChI

InChI=1S/C24H31Cl2N3O4/c1-24(2,3)28-22(30)15-33-23-19(26)11-16(12-21(23)31-4)14-27-17-5-6-20(18(25)13-17)29-7-9-32-10-8-29/h5-6,11-13,27H,7-10,14-15H2,1-4H3,(H,28,30)

InChI Key

IDNVTXZZIWLAEH-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1Cl)CNC2=CC(=C(C=C2)N3CCOCC3)Cl)OC

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1Cl)CNC2=CC(=C(C=C2)N3CCOCC3)Cl)OC

Origin of Product

United States

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